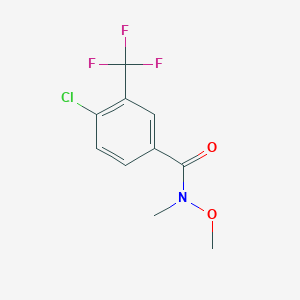
Iron bisglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous bisglycinate is a chelate compound formed by the reaction of ferrous ions with glycine. It is commonly used as a dietary supplement to address iron deficiency and iron deficiency anemia. This compound is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous bisglycinate is synthesized by reacting ferrous oxide with sodium glycinate in the presence of citric acid in an aqueous solution. The reaction forms ferrous bisglycinate, which is further reacted with citric acid to form ferrous bisglycinate citric acid chelate .
Industrial Production Methods
In industrial settings, ferrous bisglycinate is produced by reacting reduced iron with glycine in the presence of citric acid. The resulting product is spray-dried without prior removal of the citric acid. This method ensures the compound remains highly hygroscopic and may contain water in variable amounts .
Chemical Reactions Analysis
Types of Reactions
Ferrous bisglycinate undergoes various chemical reactions, including:
Oxidation: Ferrous ions can be oxidized to ferric ions.
Reduction: Ferric ions can be reduced back to ferrous ions.
Chelation: The formation of stable chelate complexes with glycine.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like ascorbic acid can be used.
Chelation: Glycine and citric acid are commonly used in the chelation process.
Major Products Formed
Oxidation: Ferric bisglycinate.
Reduction: Ferrous bisglycinate.
Chelation: Ferrous bisglycinate citric acid chelate
Scientific Research Applications
Ferrous bisglycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study chelation and coordination chemistry.
Biology: Investigated for its role in iron metabolism and transport.
Medicine: Used in the treatment of iron deficiency and iron deficiency anemia, especially in pregnant women and children
Industry: Employed in food fortification and dietary supplements to enhance iron intake.
Mechanism of Action
Ferrous bisglycinate acts as a source of dietary iron. The compound forms a ring structure when reacting with glycine, allowing it to be absorbed like an amino acid by the cells of the small intestine. This mechanism reduces the usual gastrointestinal irritation and constipation associated with other forms of iron supplements .
Comparison with Similar Compounds
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Heme iron polypeptide
Comparison
Ferrous bisglycinate is unique due to its higher bioavailability and fewer gastrointestinal side effects compared to other iron salts. Unlike ferrous sulfate and ferrous fumarate, ferrous bisglycinate does not form insoluble compounds with substances like phytates, oxalates, and tannins, making it more effective in increasing hemoglobin levels .
Properties
Molecular Formula |
C4H10FeN2O4 |
|---|---|
Molecular Weight |
205.98 g/mol |
IUPAC Name |
2-aminoacetic acid;iron |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI Key |
OTTPVANZKZRSBY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)






![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)




![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)

